![molecular formula C12H22N2O3 B2618181 Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1781982-51-1](/img/structure/B2618181.png)
Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate, also known as THP, is a synthetic compound that has been widely used in scientific research. THP is a member of the azetidine family, which is known for its potential therapeutic applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Ligand and Receptor Studies : Research has demonstrated the utility of tert-butyl-based compounds in the synthesis of ligands for the histamine H4 receptor, highlighting their role in developing potential therapeutic agents with anti-inflammatory and antinociceptive properties. This underscores the broader applicability of tert-butyl-containing compounds in receptor-binding studies, contributing to the advancement of novel drug discovery efforts (R. Altenbach et al., 2008).
Metabolic Pathway Exploration : Studies have also explored the metabolism of tert-butyl-containing compounds, providing insights into their metabolic transformations via oxidation and demethylation pathways. This research aids in understanding the metabolic fate of such compounds, which is crucial for designing drugs with optimal pharmacokinetic profiles (C. Prakash et al., 2008).
Chemical Synthesis and Catalysis
Cycloaddition Reactions : The compound has been used in studies focusing on silylmethyl-substituted aziridine and azetidine, serving as precursors for cycloaddition reactions. These reactions are pivotal in synthesizing heterocyclic structures, which are core components of many pharmaceuticals and agrochemicals (V. Yadav et al., 2005).
Synthesis of Pyrrole Derivatives : The reactivity of tert-butyl esters under singlet oxygen conditions has been leveraged to synthesize pyrrole precursors. Such methodologies are instrumental in generating building blocks for complex organic molecules, highlighting the versatility of tert-butyl-containing compounds in synthetic organic chemistry (H. Wasserman et al., 2004).
Material Science and Novel Compound Synthesis
- Continuous Flow Synthesis : Innovations in the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrate the compound's role in streamlining the production of chemical intermediates. This approach enhances the efficiency and scalability of synthesizing complex organic molecules, potentially lowering production costs and environmental impact (A. Herath et al., 2010).
properties
IUPAC Name |
tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-5-4-9(6-13)14-7-10(15)8-14/h9-10,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVDGLHZPTQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate | |
CAS RN |
1781982-51-1 |
Source
|
Record name | tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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